N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bifuran-methyl group attached to the sulfonamide nitrogen and a methoxy-methyl-substituted benzene ring. Its synthesis involves gold(I)-catalyzed reactions of furan-ynes with N-oxides, yielding a 70% isolated product with a melting point of 84–86°C . The compound’s structure includes a unique 2,2′-bifuran moiety, which may enhance its electronic properties and biological interactions compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-16(23-14)15-4-3-9-22-15/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADOIMDDJCAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the coupling of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under mild conditions.
Sulfonamide Formation: The benzenesulfonamide part is synthesized by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with an appropriate amine. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Coupling of Bifuran and Sulfonamide: The final step involves the coupling of the bifuran moiety with the sulfonamide. This can be done using a nucleophilic substitution reaction where the bifuran acts as a nucleophile attacking the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides or diketones.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Furan-epoxides, diketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is studied for its potential as a building block in organic synthesis. Its bifuran structure can be used to create complex molecular architectures.
Biology
In biological research, this compound may be explored for its potential bioactivity. The sulfonamide group is known for its presence in various pharmacologically active compounds, suggesting possible applications in drug discovery.
Medicine
Medicinally, compounds containing sulfonamide groups are often investigated for their antibacterial, antifungal, and anti-inflammatory properties. N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide could be a candidate for such studies.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The bifuran moiety could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : The target compound’s melting point (84–86°C) is lower than many halogenated analogs (e.g., bromo or chloro derivatives), likely due to reduced crystallinity from the bifuran moiety.
- Synthetic Efficiency : The gold(I)-catalyzed method for the target compound (70% yield) contrasts with lower yields in traditional sulfonamide syntheses (e.g., ), highlighting advancements in catalytic strategies.
Research Implications
The bifuran-containing sulfonamide represents a novel scaffold for drug discovery, combining synthetic accessibility with structural diversity. Comparative studies suggest that halogenation or elongation of the sulfonamide linker (as in ) could further enhance bioactivity. Future work should prioritize in vitro screening for antimicrobial, antidiabetic, or anticancer activity, leveraging the electronic properties of the bifuran system.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This indicates the presence of a bifuran moiety, a methoxy group, and a sulfonamide functional group, which are significant for its biological interactions.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. The biological activity of sulfonamides can be attributed to their ability to inhibit bacterial folate synthesis. Research indicates that derivatives of sulfonamides can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-(bifuran) | E. coli | 15 |
| N-(bifuran) | S. aureus | 20 |
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of structurally related compounds. For instance, N-benzyl 2-amino-3-methoxypropionamide derivatives have shown significant anticonvulsant activity in animal models, suggesting that similar modifications in the structure of this compound could yield comparable effects.
Case Studies
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Anticonvulsant Screening : In a study involving various sulfonamide derivatives, compounds were tested for their efficacy in preventing seizures induced by maximal electroshock (MES). The results indicated that certain modifications at the aryl position enhanced anticonvulsant activity significantly.
- Example : A derivative with a 3-fluorobenzyloxy group exhibited an effective dose (ED50) of 8.9 mg/kg compared to 9.5 mg/kg for phenytoin, a standard anticonvulsant drug.
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Antimicrobial Testing : A series of sulfonamide derivatives were evaluated against common bacterial strains. The results demonstrated that modifications in the aromatic ring structure could enhance antimicrobial potency.
- Example : A compound structurally similar to this compound showed increased activity against resistant strains of Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide, and what catalytic systems enhance yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including condensation and coupling steps. Gold(I)-catalyzed reactions are effective for forming furan-ynes, as demonstrated in similar bifuran derivatives (e.g., compound 1m in ). Key steps involve:
- Condensation of bifuran-carbaldehyde with sulfonamide precursors.
- Use of catalysts like AuCl(PPh₃)/AgOTf to stabilize intermediates and improve regioselectivity.
- Optimization of reaction temperatures (80–100°C) and solvent systems (e.g., DCM/MeOH mixtures) to achieve yields >70% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires:
- 1H/13C NMR : Peaks for the bifuran moiety (δ 6.2–7.4 ppm for furan protons) and sulfonamide group (δ 3.1–3.3 ppm for CH₂ linkage) .
- X-ray crystallography : To resolve ambiguities in stereochemistry, as seen in sulfonamide derivatives with methoxy substituents (e.g., ) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC-UV/HRMS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- TLC : Monitor reaction progress with silica plates and UV visualization.
- Elemental analysis : Validate C/H/N/S ratios (±0.3% tolerance) .
Advanced Research Questions
Q. What role does the bifuran moiety play in the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-rich nature : Bifuran’s conjugated π-system enhances electron density, affecting reactivity in electrophilic substitutions. Comparative studies with thiophene analogs () show bifuran derivatives exhibit higher lipophilicity (logP +0.5) and red-shifted UV absorbance (λmax ~280 nm) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal HOMO localization on the bifuran ring, suggesting preferential sites for oxidation or coordination .
Q. How does the sulfonamide group influence binding interactions in enzyme inhibition studies?
- Methodological Answer :
- Enzyme assays : Test inhibition of carbonic anhydrase or cyclooxygenase isoforms (IC₅₀ values). The sulfonamide’s sulfonyl group acts as a hydrogen-bond acceptor, as seen in similar compounds ().
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd ~10–100 µM) and thermodynamic parameters (ΔG, ΔH) .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB IDs) to predict binding poses. Adjust scoring functions for sulfonamide-specific interactions.
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
Q. How do structural modifications at the methoxy or methyl positions affect bioactivity?
- Methodological Answer :
- SAR studies : Replace methoxy with ethoxy or halogens to alter steric/electronic profiles. For example, 4-chloro analogs () show enhanced antibacterial activity (MIC ~2 µg/mL vs. S. aureus).
- Methyl group removal : Reduces metabolic stability (t₁/₂ from 4.2 h to 1.8 h in microsomal assays) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidation of bifuran : Prevented by inert atmospheres (N₂/Ar) and antioxidants (BHT).
- Sulfonamide decomposition : Control pH (6.5–7.5) during aqueous workups.
- Byproduct formation : Use scavenger resins (e.g., MP-TsOH) to remove unreacted aldehydes .
Data Contradictions and Resolution
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Contradiction : reports high yields (70–93%) for gold-catalyzed syntheses, while other methods (e.g., ) note lower yields (50–60%) for similar sulfonamides.
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Contradiction : Biological activity varies between sulfonamide derivatives ( vs. 4).
- Resolution : Subtle structural changes (e.g., methoxy vs. trifluoromethoxy) alter target selectivity. Validate via comparative assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
